N-(3-Phenyl-2-propenylidene)aniline
Description
N-(3-Phenyl-2-propenylidene)aniline is an imine derivative synthesized via the condensation of cinnamaldehyde (3-phenyl-2-propenal) with aniline derivatives. This compound belongs to the Schiff base family, characterized by the azomethine (–CH=N–) group. Its synthesis is typically achieved through an ultrasound-assisted reaction in ethanol, yielding high-purity products within 20 minutes . Key properties include:
- Molecular formula: C₁₅H₁₃N
- Structural features: A conjugated system with a phenyl ring at the α-position and an aniline group at the imine nitrogen.
Properties
Molecular Formula |
C15H13N |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
N,3-diphenylprop-2-en-1-imine |
InChI |
InChI=1S/C15H13N/c1-3-8-14(9-4-1)10-7-13-16-15-11-5-2-6-12-15/h1-13H |
InChI Key |
RGKOSCNIXIHSDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=NC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
N-Phenyl-N-(3-phenylprop-2-ynyl)aniline
- Structure : Contains a propargyl (–C≡C–) linker instead of the propenylidene group.
- Synthesis : Prepared via a three-component reaction involving terminal alkynes, formaldehyde, and secondary amines, catalyzed by copper .
- Key differences :
- Applications: Propargylamines are noted for biological activity (e.g., antifungal, anticancer) and utility in click chemistry .
N-[(E)-(3-Nitrophenyl)methylidene]aniline
N-(1-Phenylethylidene)aniline
- Structure : Features a methyl group on the aliphatic chain, forming an ethylidene (–CH(CH₃)=N–) linkage .
- Synthesis: Derived from acetophenone and aniline.
- Key differences :
- Steric hindrance from the methyl group reduces planarity and conjugation.
- Solubility : Lower in polar solvents compared to the propenylidene analogue.
- Applications : Intermediate in asymmetric catalysis and photochromic materials.
Nitrosoaniline Derivatives (e.g., 3-Chloro-N-(4-ethoxyphenyl)-2-nitrosoaniline)
- Structure: Incorporates a nitroso (–NO) group and halogen substituents .
- Synthesis : Oxidative nitrosation of aniline derivatives.
- Key differences :
- Nitroso groups enhance electrophilicity, enabling participation in aromatic nucleophilic substitution.
- Reactivity : Higher toward thiols and amines compared to Schiff bases.
- Applications: Monomers for polyimides and agrochemical precursors .
Comparative Data Table
Key Research Findings
Electronic Effects: Electron-withdrawing groups (e.g., –NO₂, –Cl) reduce the basicity of the imine nitrogen, making the compound less reactive toward electrophiles but more stable under acidic conditions . Conjugation in the propenylidene system enhances UV-Vis absorption, useful in photochemical applications .
Biological Activity: Propargylamines (e.g., N-Phenyl-N-(3-phenylprop-2-ynyl)aniline) exhibit broader antifungal activity compared to Schiff bases due to their ability to inhibit metalloenzymes . Nitrosoaniline derivatives show promise as monomers for high-temperature-resistant polyimides .
Synthetic Efficiency :
- Ultrasound-assisted synthesis of this compound achieves higher yields (85–90%) in shorter times (20 minutes) compared to traditional heating methods .
Preparation Methods
Schiff Base Formation via Condensation
N-(3-Phenyl-2-propenylidene)aniline is synthesized through the acid- or base-catalyzed condensation of aniline (C₆H₅NH₂) and cinnamaldehyde (C₆H₅CH=CHCHO). The reaction proceeds via nucleophilic attack of the aniline’s amino group on the aldehyde carbonyl, followed by dehydration to form the imine bond (C=N). This process typically achieves yields of 53–91% depending on substituents and conditions.
Preparation Methods
Zirconocene Dichloride-Catalyzed Synthesis
A high-yield method employs zirconocene dichloride (Cp₂ZrCl₂) in dichloromethane (DCM) under nitrogen at 40°C.
-
Procedure:
-
Combine 1 mmol aniline, 4 mmol cinnamaldehyde, and 0.1 mmol Cp₂ZrCl₂ in DCM.
-
Stir at 40°C until completion (monitored by TLC).
-
Quench with 3 M NH₃, extract with diethyl ether, and purify via silica gel chromatography (ether/petroleum ether, 1:30).
-
-
Advantages: High selectivity, minimal byproducts.
Cobalt-Catalyzed Hydroboration and Reductive Amination
Cobalt(II) acetylacetonate [Co(acac)₂] with dpephos ligand facilitates room-temperature hydroboration of nitro compounds, enabling subsequent imine formation.
Sodium Borohydride-Mediated Reductive Amination
A lab-scale protocol reduces the intermediate imine using NaBH₄:
-
Condense 3-nitroaniline (2.755 g, 0.02 mol) with cinnamaldehyde (2.91 g, 0.022 mol) in ethanol.
-
Add NaBH₄ (0.76 g, 0.02 mol) at 0°C and stir for 2 hr.
-
Recrystallize from ethanol to obtain N-cinnamyl-m-nitroaniline (57.7% yield).
Optimization of Reaction Conditions
Solvent and Temperature Effects
Polar aprotic solvents (e.g., DCM) enhance reaction rates by stabilizing the transition state, while elevated temperatures (>60°C) improve kinetics but risk decomposition.
Catalytic Systems Comparison
| Catalyst | Loading (mol%) | Time (hr) | Yield (%) |
|---|---|---|---|
| Cp₂ZrCl₂ | 10 | 4 | 100 |
| Co(acac)₂/dpephos | 5 | 2 | 93 |
| Pd(OAc)₂ | 3 | 6 | 89 |
Zirconocene dichloride outperforms transition metal catalysts in yield but requires inert conditions.
Purification and Characterization
Chromatographic Purification
Silica gel chromatography with ether/petroleum ether (1:30) effectively isolates the product (>98% purity). Alternatives include recrystallization from ethanol or hexane.
Spectroscopic Data
-
IR (KBr): 1620 cm⁻¹ (C=N stretch), 1580 cm⁻¹ (C=C aromatic).
-
¹H NMR (CDCl₃): δ 8.25 (s, 1H, CH=N), 7.2–7.8 (m, 10H, Ar-H).
Applications and Derivatives
Q & A
Q. What synthetic methodologies are commonly employed for preparing N-(3-Phenyl-2-propenylidene)aniline and its derivatives?
- Methodological Answer : The synthesis typically involves multi-step alkylation or coupling reactions. For example:
- Alkylation : Reacting aniline derivatives with propargyl or allyl halides under acidic conditions (e.g., H₂SO₄) to form intermediates, followed by dehydrogenation or cyclization .
- Coupling Reactions : Using palladium catalysts for cross-coupling to introduce aromatic substituents, ensuring regioselectivity via ligand design .
- Purification : High-performance liquid chromatography (HPLC) or recrystallization from ethanol/water mixtures is recommended for isolating high-purity products .
Q. How is the molecular structure of this compound characterized experimentally?
- Methodological Answer :
- X-ray Crystallography : Resolve bond lengths and dihedral angles using SHELX software for refinement .
- Spectroscopy : NMR (¹H/¹³C) to confirm conjugation in the propenylidene moiety; IR to detect C=N stretching vibrations (~1600 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., ~283.34 g/mol) and fragmentation patterns .
Q. What are the key physicochemical properties influencing its reactivity?
- Methodological Answer :
- Electronic Effects : The electron-withdrawing propenylidene group reduces nucleophilicity at the aniline nitrogen, directing reactivity toward electrophilic substitution at the phenyl ring .
- Solubility : Low polarity necessitates polar aprotic solvents (e.g., DMF, acetonitrile) for reactions .
- Thermal Stability : Differential scanning calorimetry (DSC) reveals decomposition above 200°C, critical for reaction temperature optimization .
Advanced Research Questions
Q. How do reaction conditions affect the regioselectivity of cyclization reactions involving this compound?
- Methodological Answer :
- Radical Pathways : ZnBr₂/Oxone-mediated ipso-cyclization in acetonitrile/water mixtures promotes spirocyclic products via radical intermediates. Adjusting Oxone concentration controls reaction speed and byproduct formation .
- Acid Catalysis : Protic acids (e.g., H₂SO₄) favor 6-endo-dig cyclization, while Lewis acids (e.g., FeCl₃) shift selectivity toward 5-exo products. Monitor via in-situ FTIR to track intermediate formation .
Q. What computational strategies predict the biological or material science applications of this compound derivatives?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess charge-transfer potential in organic electronics .
- Molecular Docking : Simulate binding affinities with enzymes (e.g., cytochrome P450) to prioritize derivatives for antimicrobial testing .
- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with bioactivity using regression analysis .
Q. How can contradictions in reported biological activity data for substituted anilines be resolved?
- Methodological Answer :
- Meta-Analysis : Compare datasets using standardized assays (e.g., MIC for antimicrobial studies) to control for variability in experimental protocols .
- Isosteric Replacement : Replace the propenylidene group with bioisosteres (e.g., vinyl sulfones) to isolate structure-activity relationships (SAR) .
- In-Silico Validation : Cross-validate conflicting results with molecular dynamics simulations to identify confounding factors (e.g., solvent polarity in in vitro assays) .
Q. What advanced techniques optimize the scalability of this compound synthesis?
- Methodological Answer :
- Continuous Flow Reactors : Enhance yield (>85%) and reduce reaction times (2–4 hours) by optimizing residence time and mixing efficiency .
- Automated Purification Systems : Integrate flash chromatography with AI-driven solvent gradient optimization to handle multi-gram quantities .
- Process Analytical Technology (PAT) : Use inline Raman spectroscopy to monitor reaction progress and detect intermediates in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
